molecular formula C11H17NO2 B12087904 (S)-1-(3,4-Dimethoxyphenyl)propan-1-amine

(S)-1-(3,4-Dimethoxyphenyl)propan-1-amine

Cat. No.: B12087904
M. Wt: 195.26 g/mol
InChI Key: GOYNRRVQKKZYOW-VIFPVBQESA-N
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Description

(S)-1-(3,4-Dimethoxyphenyl)propan-1-amine is a chiral amine compound characterized by the presence of a 3,4-dimethoxyphenyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3,4-Dimethoxyphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3,4-dimethoxybenzaldehyde.

    Reductive Amination: The aldehyde group of 3,4-dimethoxybenzaldehyde is subjected to reductive amination using a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other chiral resolution techniques to obtain the (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction efficiency.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Advanced purification techniques to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3,4-Dimethoxyphenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, thiols, amines.

Major Products

    Oxidation Products: Imines, nitriles.

    Reduction Products: Secondary and tertiary amines.

    Substitution Products: Halogenated or thiolated derivatives.

Scientific Research Applications

(S)-1-(3,4-Dimethoxyphenyl)propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(3,4-Dimethoxyphenyl)propan-1-amine involves its interaction with specific molecular targets, such as:

    Receptors: Binding to neurotransmitter receptors, influencing signal transduction pathways.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Ion Channels: Modulation of ion channel activity, affecting cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3,4-Dimethoxyphenyl)propan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(3,4-Dimethoxyphenyl)propan-2-amine: A structural isomer with the amine group at a different position.

    3,4-Dimethoxyamphetamine: A related compound with similar functional groups but different pharmacological properties.

Uniqueness

(S)-1-(3,4-Dimethoxyphenyl)propan-1-amine is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomers and structural isomers.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(1S)-1-(3,4-dimethoxyphenyl)propan-1-amine

InChI

InChI=1S/C11H17NO2/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h5-7,9H,4,12H2,1-3H3/t9-/m0/s1

InChI Key

GOYNRRVQKKZYOW-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=CC(=C(C=C1)OC)OC)N

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)OC)N

Origin of Product

United States

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